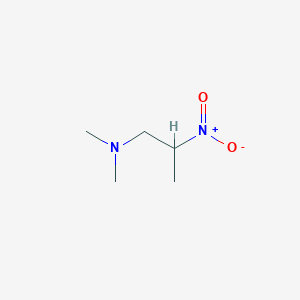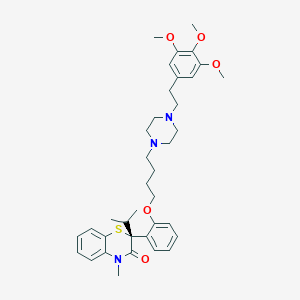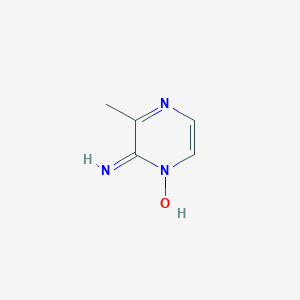
1-Propanamine, N,N-dimethyl-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, N,N-dimethyl-2-nitro-, commonly known as DMNP, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. DMNP is a nitroamine compound that is used as a precursor for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of DMNP is not well understood, but it is believed to act as a nitrosoalkene intermediate in organic reactions. DMNP can undergo various reactions, including reduction, oxidation, and substitution, depending on the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
DMNP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against various cancer cell lines, including human breast cancer cells and leukemia cells. DMNP has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNP has several advantages for lab experiments, including its high purity and stability. DMNP is also relatively easy to handle and store. However, DMNP has limitations, including its toxicity and potential hazards associated with its handling and storage.
Direcciones Futuras
There are several future directions for DMNP research, including its potential applications in drug discovery and material science. DMNP can be used as a precursor for the synthesis of various organic compounds, including pharmaceuticals. DMNP can also be used as a building block for the synthesis of novel materials, such as MOFs and metal-organic polyhedra (MOPs), which have potential applications in gas storage and separation. Further studies are needed to explore the potential applications of DMNP in these areas.
In conclusion, DMNP is a versatile compound with potential applications in various fields, including organic synthesis, analytical chemistry, and material science. Despite its potential, DMNP has limitations, including its toxicity and potential hazards associated with its handling and storage. Further studies are needed to explore the potential applications of DMNP in drug discovery and material science.
Métodos De Síntesis
DMNP can be synthesized by the reaction of 2-nitrochlorobenzene with N,N-dimethylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction yields DMNP as a yellow crystalline solid with a melting point of 155-157°C.
Aplicaciones Científicas De Investigación
DMNP has been used in various scientific research applications, including organic synthesis, analytical chemistry, and material science. DMNP is a versatile precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. DMNP has also been used as a reagent for the determination of various analytes, such as amino acids and peptides, in analytical chemistry. In material science, DMNP has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Propiedades
Número CAS |
104892-72-0 |
|---|---|
Nombre del producto |
1-Propanamine, N,N-dimethyl-2-nitro- |
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-nitropropan-1-amine |
InChI |
InChI=1S/C5H12N2O2/c1-5(7(8)9)4-6(2)3/h5H,4H2,1-3H3 |
Clave InChI |
DXZMDABJBOTWTA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)[N+](=O)[O-] |
SMILES canónico |
CC(CN(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)





![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)


![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)